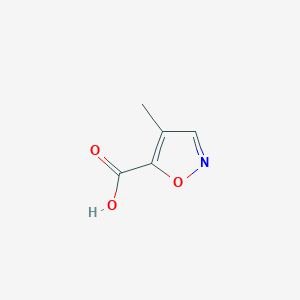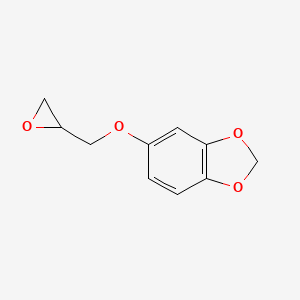
4-甲基异恶唑-5-羧酸
描述
“4-Methylisoxazole-5-carboxylic acid” is an intermediate for the synthesis of Leflunomide . It is used in herbicidal activities towards Digitaria ciliaris .
Molecular Structure Analysis
The total percentage of the AMIA resonance structure with a double C=N bond is 34.19%. Additionally, a strong intramolecular hydrogen bond between one of the hydrogens of the amino group and oxygen from the carbonyl group was observed, which stabilizes the structure .
Chemical Reactions Analysis
5-Methylisoxazole-4-carboxylic Acid is a reactant for Click/aza-Michael or Click/oligomeric alkyl carbodiimide esterification reactions . It is also used in the preparation of aminopyrazole amide derivatives as Raf kinase inhibitors in melanoma cells and preparation of trifluoromethoxyphenyl (thiazolyl)pyrroles and other heterocycle-bearing polyfunctionalized pyrroles via chain heterocyclization .
Physical And Chemical Properties Analysis
The physical state of “4-Methylisoxazole-5-carboxylic acid” is solid . Its molecular formula is C5H5NO3 and its molecular weight is 127.10 .
科学研究应用
4-甲基异恶唑-5-羧酸应用的综合分析
4-甲基异恶唑-5-羧酸是一种用途广泛的化合物,在科学研究中有着广泛的应用。以下是对其在各个领域独特应用的详细分析。
药物发现和药物合成: 4-甲基异恶唑-5-羧酸作为各种药物化合物的合成砌块。由于其稳定性和生物活性,其异恶唑环是许多药物中常见的基序。 该化合物可用于合成具有潜在治疗作用的新型衍生物,例如抗炎、解热和镇痛作用 .
有机合成和催化: 在有机化学中,4-甲基异恶唑-5-羧酸用于无金属合成路线。它作为合成更复杂异恶唑衍生物的前体。 这些衍生物对于开发环保的合成策略至关重要,这在现代有机合成中非常需要 .
作用机制
Target of Action
Isoxazole derivatives are known to bind to various biological targets based on their chemical diversity .
Mode of Action
Isoxazole derivatives typically interact with their targets through various mechanisms, depending on the specific functional groups present in the molecule . The exact interaction of 4-Methylisoxazole-5-carboxylic acid with its targets and the resulting changes would require further investigation.
Biochemical Pathways
Isoxazole derivatives are known to influence a variety of biochemical pathways due to their diverse chemical structures . The downstream effects of these interactions would depend on the specific targets and the nature of the interactions.
Result of Action
Isoxazole derivatives are known to exhibit various biological activities, suggesting that they may have diverse molecular and cellular effects .
安全和危害
未来方向
While the specific future directions for “4-Methylisoxazole-5-carboxylic acid” are not explicitly mentioned in the search results, the development of robust synthetic methods for the generation of a diverse collection of heterocyclic molecules is highly desirable to accelerate the drug discovery programme .
生化分析
Biochemical Properties
4-Methylisoxazole-5-carboxylic acid plays a significant role in biochemical reactions, particularly in the synthesis of novel compounds with therapeutic potential. It interacts with various enzymes and proteins, facilitating reactions that lead to the formation of bioactive molecules. For instance, 4-Methylisoxazole-5-carboxylic acid can act as a substrate for enzymes involved in the synthesis of heterocyclic compounds, which are crucial in medicinal chemistry . The interactions between 4-Methylisoxazole-5-carboxylic acid and these enzymes often involve hydrogen bonding and hydrophobic interactions, which stabilize the transition states and enhance the reaction rates.
Cellular Effects
The effects of 4-Methylisoxazole-5-carboxylic acid on cellular processes are diverse and depend on the specific cell type and contextFor example, 4-Methylisoxazole-5-carboxylic acid has been shown to modulate the activity of certain transcription factors, leading to changes in gene expression profiles . Additionally, it can affect metabolic pathways by interacting with key enzymes, thereby altering the flux of metabolites and the overall metabolic state of the cell.
Molecular Mechanism
At the molecular level, 4-Methylisoxazole-5-carboxylic acid exerts its effects through various mechanisms. One of the primary modes of action is the inhibition or activation of specific enzymes. For instance, 4-Methylisoxazole-5-carboxylic acid can bind to the active site of an enzyme, either blocking substrate access or facilitating the catalytic process . This binding often involves non-covalent interactions such as hydrogen bonds, van der Waals forces, and hydrophobic interactions. Additionally, 4-Methylisoxazole-5-carboxylic acid can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Methylisoxazole-5-carboxylic acid can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . The long-term effects of 4-Methylisoxazole-5-carboxylic acid on cellular function have been observed in both in vitro and in vivo studies, with some reports indicating potential cumulative effects on cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of 4-Methylisoxazole-5-carboxylic acid in animal models vary with dosage. At lower doses, the compound may exhibit therapeutic effects, such as modulation of metabolic pathways or gene expression . At higher doses, 4-Methylisoxazole-5-carboxylic acid can cause toxic or adverse effects, including cellular stress, apoptosis, or organ toxicity. Threshold effects have been observed, where the compound’s impact on biological systems changes dramatically beyond a certain dosage level.
Metabolic Pathways
4-Methylisoxazole-5-carboxylic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized through oxidation, reduction, or conjugation reactions, leading to the formation of different metabolites . These metabolic transformations can affect the compound’s bioavailability, activity, and toxicity. Additionally, 4-Methylisoxazole-5-carboxylic acid can influence metabolic flux by modulating the activity of key enzymes, thereby altering the levels of specific metabolites within the cell.
Transport and Distribution
The transport and distribution of 4-Methylisoxazole-5-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake, efflux, and intracellular trafficking of the compound, affecting its localization and accumulation . The distribution of 4-Methylisoxazole-5-carboxylic acid can influence its biological activity, as different cellular compartments may have varying concentrations of target enzymes or receptors.
Subcellular Localization
The subcellular localization of 4-Methylisoxazole-5-carboxylic acid is crucial for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, 4-Methylisoxazole-5-carboxylic acid may accumulate in the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may localize to the mitochondria, affecting metabolic processes and energy production.
属性
IUPAC Name |
4-methyl-1,2-oxazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO3/c1-3-2-6-9-4(3)5(7)8/h2H,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RITPLLYUVXGBFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(ON=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80579087 | |
| Record name | 4-Methyl-1,2-oxazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80579087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
261350-46-3 | |
| Record name | 4-Methyl-1,2-oxazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80579087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methyl-1,2-oxazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-([(4-Bromophenyl)sulfanyl]methyl)benzoic acid](/img/structure/B1317082.png)





![[3-(ethoxycarbonyl)-2,4-dimethyl-5-phenyl-1H-pyrrol-1-yl]acetic acid](/img/structure/B1317103.png)

![1-Oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B1317114.png)



